5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
CAS No. |
5799-98-4 |
|---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H |
InChI Key |
CNPGVSJTGTYIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Key Findings :
- Fluorine’s electronegativity improves binding affinity in target proteins compared to chlorine.
Ester and Proline-Based Derivatives
Key Findings :
- Removal of the 4-fluorophenyl group simplifies the structure but diminishes target specificity.
- Methyl esters are often intermediates in synthesis, highlighting the importance of the free carboxylic acid group in final products .
Complex Derivatives with Expanded Functionality
Key Findings :
- Expanding the pyrrolidine core with larger aromatic systems (e.g., naphthalene) improves affinity for hydrophobic binding pockets .
- Sarizotan demonstrates the therapeutic relevance of fluorophenyl-pyrrolidine derivatives in neurology .
Fluorophenyl-Containing Heterocycles
Key Findings :
- Fluorophenyl groups in non-pyrrolidine heterocycles (e.g., pyrazoles, pyridines) maintain low dihedral angles (~5–10°), favoring planar conformations for target engagement .
- Halogen positioning (para vs. ortho) significantly impacts biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
